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Compound of Interest

Compound Name: N-Dodecylmorpholine

Cat. No.: B073323

Spectroscopic Analysis of N-
Dodecylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-
Dodecylmorpholine, a tertiary amine with applications in various industrial and
pharmaceutical contexts. The guide details the expected data from Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a
foundational understanding for its characterization. Methodologies for these key analytical
techniques are also outlined.

Chemical Structure and Properties

N-Dodecylmorpholine (C1sH33NO) is a tertiary amine featuring a morpholine ring N-
substituted with a dodecyl alkyl chain.[1][2] This structure dictates its characteristic
spectroscopic features.

e IUPAC Name: 4-dodecylmorpholine[1]
e Molecular Formula: C1eH33NOJ[1][2][3][4]

e Molecular Weight: 255.44 g/mol [1][2][3]
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« Canonical SMILES: CCCCCCCCCCCCN1CCOCC1[1][2]

Spectroscopic Data Presentation

While experimental raw data is not publicly available, the following tables summarize the
expected and predicted spectroscopic data for N-Dodecylmorpholine based on its chemical
structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR): The *H NMR spectrum of N-Dodecylmorpholine is expected to show
distinct signals for the protons of the dodecyl chain and the morpholine ring.

Chemical Shift ()

. Multiplicity Integration Assignment
ppm (Predicted)

-CHz2-O- (Morpholine

~3.70 Triplet 4H ]
ring)
-CH2-N- (Morpholine
~2.40 Triplet 4H ring, adjacent to
Nitrogen)
-N-CHz- (Dodecy!l
~2.30 Triplet 2H chain, adjacent to
Nitrogen)
) -N-CH2-CH2- (Dodecyl
~1.45 Multiplet 2H )
chain)
] -(CH2)9- (Dodecyl
~1.25 Multiplet 18H ]
chain)
~0.88 Triplet 3H -CHs (Dodecyl chain)

13C NMR (Carbon-13 NMR): The 3C NMR spectrum will provide information on the carbon
skeleton of the molecule.
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Chemical Shift (8) ppm (Predicted) Assighment

~67.0 -CHz-O- (Morpholine ring)

~58.0 -N-CHz- (Dodecyl chain, adjacent to Nitrogen)
~54.0 -CHz-N- (Morpholine ring, adjacent to Nitrogen)
~32.0 -(CH2)10- (Dodecyl chain)

~29.5 -(CH2)10- (Dodecyl chain)

~27.0 -(CH2)10- (Dodecyl chain)

~23.0 -(CH2)10- (Dodecyl chain)

~14.0 -CHs (Dodecyl chain)

Infrared (IR) Spectroscopy

The IR spectrum of N-Dodecylmorpholine, a tertiary amine, is characterized by the absence
of N-H stretching bands. The key absorption bands are expected to be:

Wavenumber (cm—?)

. Intensity Assignment
(Predicted)
2950 - 2850 Strong C-H stretch (Alkyl chain)
1465 Medium C-H bend (Alkyl chain)
C-N stretch (Tertiary amine) &
1280 - 1050 Medium to Strong C-O-C stretch (Ether in

morpholine)

Mass Spectrometry (MS)

Mass spectrometry of N-Dodecylmorpholine will show the molecular ion and characteristic
fragmentation patterns. The following are predicted m/z values for common adducts in
electrospray ionization (ESI).[5]
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Adduct Predicted m/z
[M+H]* 256.26349
[M+Na]* 278.24543
[M+NHa]* 273.29003
[M+K]* 294.21937

The fragmentation in the mass spectrum is expected to involve cleavage of the C-N bonds and
fragmentation of the alkyl chain.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of N-
Dodecylmorpholine, a liquid tertiary amine. Instrument parameters should be optimized for
the specific equipment used.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of N-Dodecylmorpholine in 0.5-0.7
mL of a suitable deuterated solvent (e.g., CDCIsz). Add a small amount of a reference
standard (e.g., TMS) if not already present in the solvent.

e Instrumentation: A 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:
o Pulse Program: Standard single-pulse sequence.
o Acquisition Time: 2-4 seconds.
o Relaxation Delay: 1-5 seconds.
o Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

e 13C NMR Acquisition:
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[e]

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

o

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-10 seconds.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

[¢]

Infrared (IR) Spectroscopy

o Sample Preparation: As N-Dodecylmorpholine is a liquid, a thin film can be prepared by
placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an
Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample
directly onto the ATR crystal.

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

e Acquisition:

[¢]

Spectral Range: 4000 - 400 cm™1,

Resolution: 4 cm~—1.

[e]

o

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

[¢]

Background: A background spectrum of the clean salt plates or empty ATR crystal should
be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of N-Dodecylmorpholine (e.g., 1 pg/mLto 1
ng/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount
of formic acid (0.1%) can aid in protonation for positive ion mode analysis.

e Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
e Acquisition:

o lonization Mode: Positive ion mode is typically used for amines to observe the [M+H]* ion.
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o Mass Range: Scan a mass range appropriate for the expected molecular ion and
fragments (e.g., m/z 50-500).

o Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas flow
and temperature to maximize the signal of the molecular ion.

o Fragmentation (MS/MS): To obtain structural information, select the precursor ion ((M+H]*)
and subject it to collision-induced dissociation (CID) with a suitable collision gas (e.g.,

argon or nitrogen) at varying collision energies.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of N-Dodecylmorpholine.
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Caption: Logical workflow for the spectroscopic analysis of N-Dodecylmorpholine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic analysis of N-Dodecylmorpholine (NMR,
IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073323#spectroscopic-analysis-of-n-
dodecylmorpholine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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